Journal Name:Progress in Energy
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IF:0
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Progress in Energy ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.mejo.2023.105835
An approach to timing recovery and adaptation that significantly lowers the complexity multilevel wireline receiver is presented in this article. The approach consists of the utilization of the data slicers intended for speculative level detection to extract a digital representation of the input signal, without any constraints on the inter-symbol interference. This digitized input signal is then used in place of the typical error information for timing recovery and coefficient adaptation. The slicer re-use results in more than 50% complexity (power and area) reduction regardless of the modulation order. MATLAB and schematic simulation results are included to show the efficacy of the proposed error extraction approach.
Progress in Energy ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.mejo.2023.105879
In this paper, an all-digital foreground calibration algorithm is proposed to mitigate harmonic distortions in open-loop voltage-controlled oscillator (VCO)-based analog-to-digital converters (ADCs). By calculating the 3rd-order nonlinearity coefficients of the VCO-based ADC digital output, a look-up table is established to achieve nonlinearity calibration. A 40 MHz-bandwidth VCO-based ADC with 5 bit quantization and a clock frequency of 1.6 GHz was designed and simulated in 40 nm CMOS GP process, while the proposed calibration algorithm is implemented in a FPGA board. The experimental results show that the ADC signal-to-noise-distortion ratio (SNDR) is improved from 40.8 dB to 56.4 dB, and the ADC signal-to-noise ratio (SNR) is 58.9 dB, with limited hardware resources and only 104 clock cycles to converge.
Progress in Energy ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.mejo.2023.105885
This paper presents a low-power low-phase (gain) error (PE/GE) mm-wave active balun, using a common-source common-source (CS-CS) pair and cascode transistors with common-gate-shorting and deQ inductor (CGS-deQ) technique for error compensation. An inductor-capacitance-inductor T-network reduces (increases) the noise figure (gain) by about 3-dB (1.5-dB). Using a 180-nm CMOS technology with 1.8-V supply voltage, the balun achieves an area of 0.348 mm2, including the pads. The electromagnetic (EM) post-layout simulations show a maximum single-ended voltage gain of 18.23-dB, an IIP3 (IIP2) of −3.53-dBm (88.66-dBm) at the center frequency of 35-GHz, a PE (GE) under 1° (0.16-dB), and a noise figure between 5.9–6.9-dB over a 3-dB bandwidth from 33 to 37-GHz, with 6.9-mW power consumption. The proposed balun is compared to conventional common-gate common-source and CS-CS structure with/without CGS-deQ inductor technique for phase/gain error correction. Additionally, it is shown that this technique is insensitive to process-voltage-temperature (PVT) variations. The balun can also provide accurate differential signals for low RF frequencies.
Progress in Energy ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.mejo.2023.105828
An innovative T-gate In0.17Al0.83N/GaN HEMT with the lattice-matched In0.15Al0.69GaN back-barrier is planned. Analyze and compare the DC and RF characteristics of the proposed device. A lattice-matched quaternary compound back-barrier to overcome the SCEs by modulating the energy level of the channel. The proposed HEMT exhibits excellent with the drain induced barrier lower(DIBL) of 9 mV/V, the subthreshold swing(SS) of 64 mV/dec, the off-state breakdown voltage of 55 V, the peak current density(Idmax) of 3.17 A/mm, the transconductance(gm) of 828 mS/mm, the current gain cut-off frequency(fT)/power gain cut-off frequency(fMAX) of 196/259 GHz and the JFOM figure of merit(JFOM) of 10.78 THz. The attractive DC performance, ultra-high cut-off frequency, and high RF quality factors of the device proposed in this article indicate that it has great application potential in future millimeter-wave applications.
Progress in Energy ( IF 0 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.mejo.2023.105890
This paper presents a sampling PLL (SPLL) using a gain-boosted sampling phase-frequency detector (SPFD) to suppress in-band phase noise. The implementation of the SPFD eliminates the need for a frequency-locked loop (FLL). Additionally, a cycle slipping elimination (CSE) technique is incorporated into the SPFD to enhance the locking speed of the SPLL. The proposed SPFD achieves phase detection gain multiplication by sampling both rising and falling slopes simultaneously, effectively reducing the noise contribution of building blocks with low-pass characteristics without compromising the linear phase detection range. To enhance the reliability of the SPFD, a phase detection gain calibration strategy is proposed, involving a replica capacitor array and a successive approximation algorithm, ensuring a consistent phase detection gain. Moreover, by integrating capacitive coupled noise circulating (CCNC) technique and 2nd harmonic control (F2) technique, a low noise CCNC–F2 VCO is introduced to further suppress out-of-band phase noise of the SPLL. Implemented using a 28 nm CMOS process, the SPLL employing the SPFD and CCNC–F2 VCO achieves a fitted RMS jitter of 61 fs integrated from 10 kHz to 100 MHz at an operating frequency of 4 GHz. The SPLL consumes 20.1 mW, occupies an area of 0.26 mm2 and achieves a jitter figure-of-merit (FoM) of −251.3 dB.
Progress in Energy ( IF 0 ) Pub Date: 2023-05-31 , DOI: 10.1016/j.mejo.2023.105860
A novel multi-dimensional accumulation gate (MDAG) lateral double-diffused MOS (LDMOS) with ultra-low specific on-resistance (Ron,sp) is proposed and investigated by simulation. The MDAG LDMOS is composed of the MDAG, the trench source, and the N-Buffer. In the on-state, the bulk electron channels are formed in the P-well and the multi-dimensional electron layers are formed in the drift region. Meanwhile, the trench source shortens the current path length. Thus, the Ron,sp is greatly reduced. In the off-state, the N-Buffer is used to form a PN junction with the P-Substrate to obtain the ideal reverse characteristics of the accumulation model LDMOS, and thus the high breakdown voltage (BV) is achieved. The simulation results show that the proposed MDAG LDMOS has a Ron,sp of 0.33 mΩ cm2 and a BV of 181.4 V. The figure of merit (FOM) is as high as 99.7 MW/cm2. Hence, the tradeoff between Ron,sp and BV is greatly improved, and the silicon limit of RESURF is broken.
Progress in Energy ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1016/j.mejo.2023.105830
For the sake of promoting core–shell channel (CSC) junctionless (JL) MOSFET, this paper models opposite doping core–shell channel (ODCSC) surrounding-gate (SG) JL MOSFET firstly. A model for estimating the threshold voltage and drain-induced barrier lowering (DIBL) effect of ODCSC SG JL NMOSFET by solving Poisson's equation under cylindrical coordinates in different channel regions is presented. The model considers the source/drain extension region beyond the gate edges for different values of the radius of the core channel, the core channel doping, the shell channel doping, gate length, the radius of the total channel, gate and drain biases effectively. The threshold voltage and DIBL are in good agreement with the Sentaurus TCAD simulation results. The results emphasize the function and advantages of the radius of the core channel and core channel doping as additional adjustment parameters to control the threshold voltage and DIBL compared with conventional SG JL NMOSFET. The proposed model of ODCSC SG JL MOSFET will offer a new modeling method of CSC JL devices.
Progress in Energy ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.mejo.2023.105841
Advances in integrated circuit process technology have led to new defect mechanisms, and weak resistive defects in standard cells have received attention in addition to traditional defect types. Such defects are categorized as small delay defects that affect the reliability of a circuit. The delay introduced by such defects overlaps with the delay distribution resulting from the random process variation. Combining the results of the theoretical analysis, we propose a test method to improve the probability of detecting cell internal weak defects in the presence of process variation. The path with the minimum logic depth is selected as the test path, and the test pattern that enhanced the small delay of weak defects is paired with the test path. The improvements in defect detection probability over traditional tests are demonstrated on the ISCAS89 benchmark circuits. The results show that the proposed method provides an order of magnitude improvement in the probability of detecting cell internal weak defects.
Progress in Energy ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.mejo.2023.105866
This work intends to improve the GaN HEMT device breakdown voltage, by uniformly distributing peak electric field using field plate engineering technique. A peak electric field reduction is observed by adding field plate at the gate end along with remolding the distribution of electric field linearly. The device breakdown voltage is improved by gradual decrease in electric field is observed. To analyze the OFF-state breakdown voltage, the gate field plate of various lengths is used and optimum size is calculated for GaN HEMTs. A breakdown voltage of 350 V is prominently observed in the simulation results. Moreover, the obtained results show a good substantiation with experimental data. The DC Characteristics and AC characteristics of the proposed structure exhibit an enhanced performance than the existing structures, justifying the GaN field plated HEMT as to be a promising solution for Microwave monolithic Integrated Circuit applications.
Progress in Energy ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.mejo.2023.105864
In the realm of IoT applications, where resources are limited, physical unclonable functions (PUFs) have emerged as a promising encryption strategy due to their lightweight and high-security. While several PUFs have been proposed, there is still a need to balance low-cost and high security given the constraints of hardware resources. This paper presents a PUF design based on sub-threshold current arrays that offers high resource utilization. To improve the robustness of PUF response, a dynamic control and self-test scheme is proposed. Additionally, a high-efficiency authentication protocol is developed to enhance the utilization of CRPs. Even if an unstable response is generated, the proposed protocol considers it to be authenticated successfully as long as the degree of stability of the response is within a specific range. The PUF circuit occupies only 377.4 nm2 and achieves good uniqueness and stability with a bit error rate (BER) of 0.45% per 10 °C over a temperature range of −40 °C to 80 °C.
Supplementary Information
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